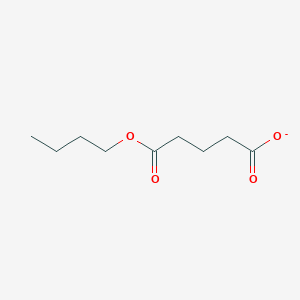
1,5-Bis(aziridin-1-yl)pentane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(aziridin-1-yl)pentane-1,5-diol is a chemical compound characterized by the presence of two aziridine rings attached to a pentane backbone with hydroxyl groups at both ends. Aziridines are three-membered nitrogen-containing rings known for their high reactivity, making this compound particularly interesting for various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(aziridin-1-yl)pentane-1,5-diol typically involves the reaction of a diol with aziridine under specific conditions. One common method includes the use of a pentane-1,5-diol as the starting material, which is then reacted with aziridine in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(aziridin-1-yl)pentane-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aziridine rings can be reduced to form amines.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(aziridin-1-yl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Bis(aziridin-1-yl)pentane-1,5-diol involves the reactivity of the aziridine rings. These rings can open under various conditions, leading to the formation of reactive intermediates that can interact with other molecules. The hydroxyl groups also play a role in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(pyrazol-1-yl)pentane: Similar structure but with pyrazole rings instead of aziridine rings.
1,5-Bis(aziridin-1-yl)pentane: Lacks the hydroxyl groups present in 1,5-Bis(aziridin-1-yl)pentane-1,5-diol.
Uniqueness
This compound is unique due to the presence of both aziridine rings and hydroxyl groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications .
Eigenschaften
| 90728-98-6 | |
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1,5-bis(aziridin-1-yl)pentane-1,5-diol |
InChI |
InChI=1S/C9H18N2O2/c12-8(10-4-5-10)2-1-3-9(13)11-6-7-11/h8-9,12-13H,1-7H2 |
InChI-Schlüssel |
SGXKTAREXBWTEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(CCCC(N2CC2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




